5,5'-Methylenebis(1H-pyrrole-2-carbaldehyde)

Beschreibung

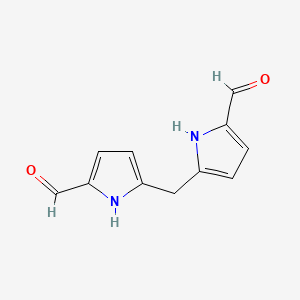

5,5'-Methylenebis(1H-pyrrole-2-carbaldehyde) (CAS: 4511-34-6) is a bis-pyrrole derivative featuring two pyrrole rings linked by a methylene bridge, with aldehyde functional groups at the 2-position of each pyrrole unit. Its molecular weight is 202.21 g/mol, and it is typically available at 95% purity . The aldehyde groups render it highly reactive, enabling applications in synthesizing Schiff bases, coordination complexes, and multidentate ligands. Its structural symmetry and electronic properties make it valuable in materials science and supramolecular chemistry .

Eigenschaften

IUPAC Name |

5-[(5-formyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-6-10-3-1-8(12-10)5-9-2-4-11(7-15)13-9/h1-4,6-7,12-13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHUASRLPMYMFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)C=O)CC2=CC=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400290 | |

| Record name | 5,5'-METHYLENEBIS(1H-PYRROLE-2-CARBALDEHYDE) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4511-34-6 | |

| Record name | 5,5'-METHYLENEBIS(1H-PYRROLE-2-CARBALDEHYDE) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Condensation of Pyrrole-2-carboxaldehyde with Formaldehyde

The most commonly reported synthetic route to 5,5'-Methylenebis(1H-pyrrole-2-carbaldehyde) involves the condensation of two equivalents of pyrrole-2-carboxaldehyde with formaldehyde under acidic conditions. This reaction forms a methylene bridge (-CH2-) linking the 5-positions of the pyrrole rings, yielding the bis-aldehyde product.

- Reaction Conditions: Acidic medium (often mineral acids like HCl or H2SO4), controlled temperature to avoid side reactions.

- Mechanism: Electrophilic substitution where formaldehyde acts as a methylene donor, linking two pyrrole rings via their activated 5-positions.

- Scale: Typically performed on a small scale for research purposes due to the specialized nature of the compound.

- Yields: Moderate to good yields reported, depending on reaction time, temperature, and acid concentration.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | Pyrrole-2-carboxaldehyde, formaldehyde | Molar ratio ~2:1 |

| Catalyst/Medium | Acidic (e.g., HCl, H2SO4) | Controls condensation |

| Temperature | Ambient to mild heating (25–60 °C) | Avoids polymerization |

| Reaction Time | Several hours | Monitored by TLC or HPLC |

| Product Isolation | Extraction, crystallization | Purity confirmed by NMR, IR |

This method is well-documented in chemical supplier data and research literature, confirming its reliability for producing 5,5'-Methylenebis(1H-pyrrole-2-carbaldehyde).

Alternative Synthetic Routes

While the condensation method is predominant, other synthetic strategies include:

- Lithiation and Electrophilic Substitution: Using lithio derivatives of pyrrole to introduce the methylene bridge, though this is less common due to complexity and sensitivity of pyrrole derivatives.

- Stepwise Functionalization: Starting from substituted pyrroles and introducing aldehyde groups post-bridge formation, but this is more laborious and less efficient.

Biocatalytic and Enzymatic Approaches to Pyrrole-2-carboxaldehyde Precursor

Recent advances have demonstrated enzymatic synthesis of pyrrole-2-carboxaldehyde, the key precursor for the bis-aldehyde compound, via enzymatic CO2 fixation:

- Enzymes Used: UbiD-type decarboxylases coupled with carboxylic acid reductases.

- Reaction: Conversion of pyrrole carboxylic acids to pyrrole-2-carboxaldehyde under mild, near-ambient conditions.

- Yields: Up to ~1.9 mM aldehyde concentration from 10 mM substrate, representing about 9% conversion, with improvements upon optimization.

- Advantages: Environmentally friendly, mild conditions, potential for scale-up in green chemistry contexts.

This enzymatic route provides a sustainable alternative to chemical synthesis for the aldehyde precursor, which can then be chemically condensed to form 5,5'-Methylenebis(1H-pyrrole-2-carbaldehyde).

Summary Table of Preparation Methods

| Method | Key Reactants/Enzymes | Conditions | Yield/Scale | Notes |

|---|---|---|---|---|

| Acid-Catalyzed Condensation | Pyrrole-2-carboxaldehyde + formaldehyde | Acidic medium, mild heat | Moderate to good (lab scale) | Most common, straightforward |

| Lithiation and Electrophilic Substitution | Lithio-pyrrole derivatives + electrophiles | Low temperature, inert atmosphere | Variable, complex | Less common, more complex |

| Enzymatic Synthesis of Precursor | UbiD-type decarboxylase + carboxylic acid reductase | Ambient, aqueous, biocatalytic | Moderate (up to ~9% conversion) | Green chemistry approach for precursor |

Research Findings and Analytical Data

- Structural Confirmation: The product is confirmed by spectroscopic methods such as NMR (notably aldehyde proton signals), IR (aldehyde C=O stretch ~1640 cm^-1), and mass spectrometry.

- Reactivity: The aldehyde groups allow further chemical modifications, including oxidation to carboxylic acids or reduction to alcohols, expanding synthetic utility.

- Stability: The compound is relatively stable under laboratory conditions but sensitive to prolonged exposure to moisture and light, requiring careful storage.

Analyse Chemischer Reaktionen

Types of Reactions

5,5’-Methylenebis(1H-pyrrole-2-carbaldehyde) undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids.

Reduction: The aldehyde groups can be reduced to alcohols.

Substitution: The pyrrole rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: 5,5’-Methylenebis(1H-pyrrole-2-carboxylic acid)

Reduction: 5,5’-Methylenebis(1H-pyrrole-2-methanol)

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes:

- Condensation Reaction: Pyrrole-2-carboxaldehyde + Formaldehyde → 5,5'-Methylenebis(1H-pyrrole-2-carbaldehyde)

Industrial Production:

The compound is produced on a relatively small scale for specialized applications, often utilizing optimized synthetic routes to enhance yield and purity.

Chemistry

5,5'-Methylenebis(1H-pyrrole-2-carbaldehyde) serves as a crucial building block in the synthesis of complex organic molecules, including porphyrins and other biologically active compounds. Its ability to form stable complexes with metal ions is particularly valuable in catalysis and material science.

Biology

Research has demonstrated that derivatives of this compound exhibit various biological activities:

- Antimicrobial Activity: Studies indicate effectiveness against Gram-positive and Gram-negative bacteria. For instance, derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli.

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Example A | 0.0039 | Staphylococcus aureus |

| Example B | 0.025 | Escherichia coli |

- Antifungal Activity: The compound has also demonstrated antifungal properties against Candida albicans and Fusarium oxysporum, with MIC values between 16.69 to 78.23 µM.

Industry

In industrial applications, 5,5'-Methylenebis(1H-pyrrole-2-carbaldehyde) is explored for its potential in developing materials with specific electronic or optical properties. Its role in synthesizing advanced materials makes it valuable for research in nanotechnology and organic electronics.

Case Studies

Several studies have highlighted the applications of 5,5'-Methylenebis(1H-pyrrole-2-carbaldehyde):

-

Synthesis of Porphyrins:

- Researchers have utilized this compound as a precursor in synthesizing porphyrins, which are vital components in biological systems like hemoglobin and chlorophyll. The formation of stable metal complexes with porphyrins has implications in drug delivery systems and photodynamic therapy.

-

Antimicrobial Studies:

- A recent study evaluated the antimicrobial efficacy of various pyrrole derivatives, including 5,5'-Methylenebis(1H-pyrrole-2-carbaldehyde). Results indicated promising antibacterial activity against multiple pathogens, suggesting potential applications in developing new antimicrobial agents.

-

Material Science Innovations:

- Investigations into the optical properties of materials derived from this compound have shown potential for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. The unique electronic characteristics of pyrrole derivatives contribute to advancements in flexible electronics.

Wirkmechanismus

The mechanism of action of 5,5’-Methylenebis(1H-pyrrole-2-carbaldehyde) is primarily related to its ability to form stable complexes with metal ions. This property is crucial in the synthesis of porphyrins, which are essential components of many biological molecules such as hemoglobin and chlorophyll . The compound’s aldehyde groups can also participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Data Table: Comparative Analysis

Detailed Research Findings

- Reactivity : The aldehyde groups in 5,5'-Methylenebis(1H-pyrrole-2-carbaldehyde) facilitate Schiff base formation, critical for sensor design . In contrast, methylenedisalicylic acid’s carboxylic groups enable metal ion chelation .

- Structural Influence : Crystallographic studies show that steric effects (e.g., dihedral angles in dimethyl 5,5'-methylenebis(2-hydroxybenzoate)) impact material properties like solubility and thermal stability .

- Biological Activity : Thiadiazole and benzotriazole derivatives exhibit antimicrobial and corrosion-inhibiting properties, respectively, highlighting the role of functional groups in application-specific performance .

- Synthetic Routes : The target compound is synthesized via condensation reactions, while analogs like diethyl 5,5’-methylenedianthranilate require catalytic esterification .

Biologische Aktivität

5,5'-Methylenebis(1H-pyrrole-2-carbaldehyde) (CAS No. 4511-34-6) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

5,5'-Methylenebis(1H-pyrrole-2-carbaldehyde) consists of two pyrrole rings connected by a methylene bridge with aldehyde functional groups. This structure is significant for its reactivity and ability to interact with various biological targets.

The biological activity of 5,5'-Methylenebis(1H-pyrrole-2-carbaldehyde) can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cellular processes, such as cyclooxygenase (COX) and topoisomerase II, leading to reduced inflammation and potential antitumor effects .

- Cell Signaling Modulation : The compound influences cell signaling pathways that regulate gene expression and cellular metabolism. It has been observed to alter the expression of genes related to inflammatory responses, thereby reducing pro-inflammatory cytokine production .

The biochemical properties of 5,5'-Methylenebis(1H-pyrrole-2-carbaldehyde) include:

- Stability : The compound exhibits relative stability under laboratory conditions but may degrade over time, affecting its biological efficacy .

- Metabolic Pathways : It interacts with various metabolic enzymes, potentially modulating pathways related to inflammation and cell proliferation .

Antitumor Activity

Recent studies have demonstrated the antitumor potential of 5,5'-Methylenebis(1H-pyrrole-2-carbaldehyde):

- In vitro Studies : The compound has been tested against various cancer cell lines, showing significant antiproliferative effects. For example, in melanoma cells (SH-4), it exhibited an IC50 value comparable to established chemotherapeutics like Carboplatin and Temozolomide .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyrrole derivatives have been documented to possess antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli .

Case Study 1: Antiproliferative Effects on Melanoma Cells

A study investigated the antiproliferative effects of 5,5'-Methylenebis(1H-pyrrole-2-carbaldehyde) on human melanoma cells. The results indicated:

- IC50 Value : The compound demonstrated an IC50 value of 44.63 ± 3.51 μM against SH-4 cells.

- Mechanism : It induced apoptosis and caused cell cycle arrest in the S phase, highlighting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Anti-inflammatory Activity

Research into the anti-inflammatory properties of pyrrole derivatives revealed that compounds similar to 5,5'-Methylenebis(1H-pyrrole-2-carbaldehyde) could effectively inhibit COX enzymes. This inhibition leads to decreased production of inflammatory mediators, suggesting a pathway for therapeutic application in inflammatory diseases .

Summary Table of Biological Activities

Q & A

Basic: What synthetic routes are commonly employed for 5,5'-Methylenebis(1H-pyrrole-2-carbaldehyde), and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions involving pyrrole-carbaldehyde precursors. For example, analogous pyrrole-carbaldehyde derivatives are prepared by refluxing with aromatic aldehydes in acetic anhydride/acetic acid mixtures using sodium acetate as a catalyst . Critical parameters include:

- Catalyst choice : Sodium acetate enhances reaction efficiency by acting as a base.

- Solvent system : Polar aprotic solvents (e.g., acetic anhydride) favor carbonyl reactivity.

- Temperature control : Reflux conditions (~120°C) ensure sufficient energy for imine or methylene bridge formation.

Purification often involves crystallization from solvents like DMF/water .

Basic: How is the structural integrity of 5,5'-Methylenebis(1H-pyrrole-2-carbaldehyde) confirmed experimentally?

Key spectroscopic techniques include:

- ¹H/¹³C NMR : To verify methylene bridge connectivity (δ ~4.0–5.0 ppm for CH₂) and aromatic pyrrole protons (δ ~6.0–7.5 ppm) .

- IR spectroscopy : Confirms aldehyde C=O stretches (~1680–1720 cm⁻¹) and N-H vibrations (~3200–3400 cm⁻¹) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 430 for analogous compounds) validate the molecular formula .

Advanced: How can researchers resolve contradictions in reported bioactivity data for pyrrole-carbaldehyde derivatives?

Discrepancies may arise from variations in:

- Assay conditions : pH, solvent polarity, or cell line specificity (e.g., marine sponge-derived analogs show divergent cytotoxicity based on extraction protocols) .

- Compound purity : HPLC or TLC analysis ensures >95% purity to exclude side-product interference .

- Biological replicates : Multi-laboratory validation reduces false positives/negatives .

Advanced: What factorial design strategies improve synthetic yield and scalability?

A 2³ factorial design can optimize:

- Independent variables : Catalyst concentration, temperature, and solvent ratio.

- Response variables : Yield, purity, and reaction time.

For instance, increasing sodium acetate (0.5–1.0 g) in analogous syntheses boosted yields by 15–20% . Advanced simulations (e.g., Aspen Plus) may model large-scale process parameters .

Basic: What are the stability and solubility profiles of this compound under experimental conditions?

- Solubility : Limited in water; soluble in DMSO, DMF, or dichloromethane .

- Stability : Degrades under prolonged UV exposure or acidic conditions. Store at –20°C in inert atmospheres .

Advanced: How do electronic effects of substituents influence reactivity in nucleophilic additions?

- Electron-withdrawing groups (EWGs) : Enhance aldehyde electrophilicity, accelerating nucleophilic attacks (e.g., 4-cyano substitution increased reactivity in thiazolo-pyrimidine syntheses) .

- Hammett parameters : σ⁺ values predict substituent effects on reaction rates. Meta-substituted analogs show slower kinetics compared to para-substituted derivatives .

Basic: What biological activities are reported for structurally related pyrrole-carbaldehyde analogs?

Marine-derived pyrrole derivatives exhibit:

- Antimicrobial activity : Against S. aureus and E. coli via membrane disruption .

- Cytotoxicity : IC₅₀ values <10 μM in breast cancer cell lines (MCF-7) .

Similar assays (e.g., MTT, disk diffusion) are recommended for target compound screening .

Advanced: Which computational methods predict supramolecular assembly in crystal engineering?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.